molecular formula C15H13BrN4O B12036338 6-Amino-4-(4-bromophenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(4-bromophenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B12036338
M. Wt: 345.19 g/mol
InChI Key: DQEHOBBJWPEJDS-UHFFFAOYSA-N
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Description

6-Amino-4-(4-bromophenyl)-3-ET-1,4-dihydropyrano(2,3-c)pyrazole-5-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of organic and medicinal chemistry This compound is known for its unique structural features, which include a pyranopyrazole core fused with a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-4-(4-bromophenyl)-3-ET-1,4-dihydropyrano(2,3-c)pyrazole-5-carbonitrile typically involves multicomponent reactions (MCRs). One common method is the one-pot, four-component reaction involving aryl aldehydes, hydrazine hydrate, ethyl benzoylacetate, and malononitrile . This method is favored for its efficiency, high yields, and environmentally friendly conditions.

Industrial Production Methods

Industrial production of this compound can be scaled up using similar MCR strategies, with optimizations for reaction conditions such as temperature, solvent, and catalyst to ensure high throughput and cost-effectiveness. The use of green chemistry principles, such as aqueous media and reusable catalysts, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-(4-bromophenyl)-3-ET-1,4-dihydropyrano(2,3-c)pyrazole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or water to facilitate the desired transformations .

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, each with potentially unique biological activities and applications .

Scientific Research Applications

6-Amino-4-(4-bromophenyl)-3-ET-1,4-dihydropyrano(2,3-c)pyrazole-5-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

Properties

Molecular Formula

C15H13BrN4O

Molecular Weight

345.19 g/mol

IUPAC Name

6-amino-4-(4-bromophenyl)-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C15H13BrN4O/c1-2-11-13-12(8-3-5-9(16)6-4-8)10(7-17)14(18)21-15(13)20-19-11/h3-6,12H,2,18H2,1H3,(H,19,20)

InChI Key

DQEHOBBJWPEJDS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)Br

Origin of Product

United States

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